![molecular formula C15H16N6O2 B7435766 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one, also known as TPSIP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirooxindoles, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. Specifically, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one induces apoptosis in cancer cells. 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has also been shown to inhibit the RNA polymerase activity of the influenza virus, which is essential for viral replication.
Biochemical and Physiological Effects:
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the programmed cell death process. 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has also been shown to inhibit the phosphorylation of Akt and mTOR, which are involved in cell growth and survival. In influenza virus-infected cells, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to inhibit viral RNA synthesis, leading to a decrease in viral replication. 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections. However, one limitation of using 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one in lab experiments is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells. Therefore, further research is needed to determine the optimal dosage and treatment duration of 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one.
Orientations Futures
There are several future directions for the research on 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one. One direction is to investigate its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as a treatment for viral and bacterial infections, particularly in the development of new antiviral and antibacterial drugs. Additionally, further research is needed to determine the optimal dosage and treatment duration of 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one involves a multistep process, starting with the reaction of 3-(1H-tetrazol-1-yl)propanoic acid with isatin in the presence of a catalyst to form a spirooxindole intermediate. This intermediate is then reacted with 3-aminopyrrolidine to yield the final product, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Applications De Recherche Scientifique
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to exhibit promising results in various scientific research applications. It has been studied extensively for its anticancer properties, as it has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Additionally, 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has been shown to have antiviral activity against the influenza virus by inhibiting the viral RNA polymerase activity. 1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one has also been studied for its antibacterial properties, as it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-13(5-7-21-10-16-18-19-21)20-8-6-15(9-20)11-3-1-2-4-12(11)17-14(15)23/h1-4,10H,5-9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIGCLWVLAPXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)CCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
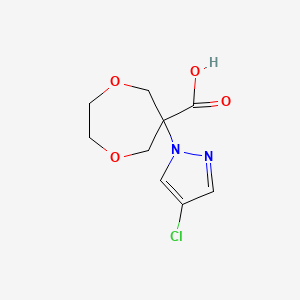
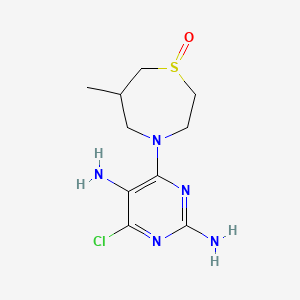
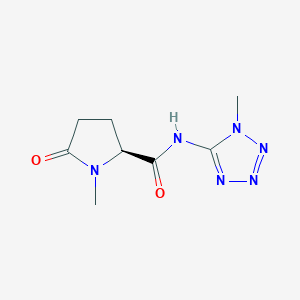

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)

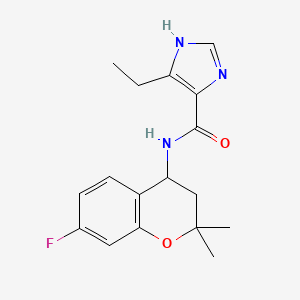
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
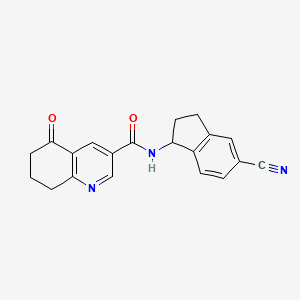
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)